molecular formula C15H17Cl2NO B3090391 [2-(2-Benzyl-4-chlorophenoxy)ethyl]amine hydrochloride CAS No. 1211474-07-5

[2-(2-Benzyl-4-chlorophenoxy)ethyl]amine hydrochloride

Cat. No.: B3090391
CAS No.: 1211474-07-5
M. Wt: 298.2 g/mol
InChI Key: BMTBQYDTCVRFER-UHFFFAOYSA-N
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Description

It has a molecular formula of C15H17Cl2NO and a molecular weight of 298.2 g/mol. This compound is widely used in various applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(2-Benzyl-4-chlorophenoxy)ethyl]amine hydrochloride typically involves the reaction of 2-(2-benzyl-4-chlorophenoxy)ethanol with an amine source under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high throughput. The final product is purified using techniques such as crystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

[2-(2-Benzyl-4-chlorophenoxy)ethyl]amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various amine derivatives, oxides, and substituted phenoxy compounds. These products have diverse applications in different fields .

Scientific Research Applications

[2-(2-Benzyl-4-chlorophenoxy)ethyl]amine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is used in biological studies to investigate its effects on cellular processes and as an antimicrobial agent.

    Medicine: It has antiseptic properties and is used in formulations for disinfectants and antiseptics.

    Industry: The compound is used in the production of surfactants, detergents, and other industrial chemicals.

Mechanism of Action

The mechanism of action of [2-(2-Benzyl-4-chlorophenoxy)ethyl]amine hydrochloride involves its interaction with cellular membranes. It disrupts the lipid bilayer, leading to cell lysis and death. This property makes it effective as an antimicrobial agent. The compound targets various molecular pathways involved in cell membrane integrity and function .

Comparison with Similar Compounds

Similar Compounds

    Benzalkonium Chloride: Another quaternary ammonium compound with similar antiseptic properties.

    Cetylpyridinium Chloride: Used as an antimicrobial agent in mouthwashes and throat lozenges.

    Chlorhexidine: A widely used antiseptic in medical and dental applications.

Uniqueness

[2-(2-Benzyl-4-chlorophenoxy)ethyl]amine hydrochloride is unique due to its specific chemical structure, which imparts distinct antimicrobial properties. Its effectiveness at lower concentrations and broad-spectrum activity make it a valuable compound in various applications .

Properties

IUPAC Name

2-(2-benzyl-4-chlorophenoxy)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO.ClH/c16-14-6-7-15(18-9-8-17)13(11-14)10-12-4-2-1-3-5-12;/h1-7,11H,8-10,17H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMTBQYDTCVRFER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=C(C=CC(=C2)Cl)OCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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